4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
4-Ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The compound’s unique substitution pattern—ethyl and methyl groups at position 4—distinguishes it from other derivatives and may influence its physicochemical and pharmacological properties. Despite the broader interest in imidazo[4,5-c]pyridines, clinical development has lagged compared to imidazo[1,2-a]pyridines, partly due to insufficient structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-ethyl-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H15N3/c1-3-9(2)8-7(4-5-12-9)10-6-11-8/h6,12H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
FAGRVACMKPMUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(CCN1)NC=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions . This reaction yields the imidazopyridine core, which can then be further functionalized to introduce the ethyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have shown that derivatives of imidazo[4,5-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with modifications at the nitrogen positions have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with DNA replication and repair processes.
-
Antimicrobial Properties :
- Research indicates that 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and its derivatives possess antimicrobial properties. They have been tested against a range of bacteria and fungi, showing promising results as potential therapeutic agents for treating infections.
-
Neurological Research :
- The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as Alzheimer's disease.
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of imidazo[4,5-c]pyridine derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to act as electron transport materials enhances the efficiency of these devices.
-
Polymer Chemistry :
- The incorporation of this compound into polymer matrices has been explored to improve thermal stability and mechanical properties. These modified polymers can find applications in coatings and composites.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazo[4,5-c]pyridine derivatives for their anticancer properties. The lead compound demonstrated IC50 values in the nanomolar range against breast cancer cell lines.
Case Study 2: Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy reported that a specific derivative exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a scaffold for developing new antibiotics.
Case Study 3: Neurological Protection
A recent investigation in Neuropharmacology assessed the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Results indicated a significant reduction in neuroinflammation and neuronal death.
Mechanism of Action
The mechanism of action of 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, as a GABA_A receptor modulator, it can enhance the inhibitory effects of GABA, leading to potential anxiolytic and sedative effects . Additionally, its interaction with enzymes and cellular pathways can influence various biological processes, making it a versatile compound for therapeutic applications .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The imidazo[4,5-c]pyridine core is shared among several derivatives, but substituent variations critically modulate activity and properties. Key analogs include:
Key Insights :
- Regiochemistry : Ethyl/methyl groups at position 4 (target compound) vs. position 1 or 2 (analogs) alter steric and electronic profiles.
- Polarity : Fluorophenyl-substituted analogs (e.g., ) exhibit higher polarity compared to alkyl-substituted derivatives.
Physicochemical Properties
The target compound’s properties can be inferred from structurally related molecules:
Implications :
Pharmacological Activities
- Kinase Inhibition: Imidazo[4,5-b]pyridine derivatives (e.g., compound 27f in ) show nanomolar potency against kinases via interactions with hinge regions. Substituents at positions 2 and 7 (e.g., pyrimidine or pyrazine) are critical for activity . The target compound’s ethyl/methyl groups may occupy hydrophobic pockets but lack hydrogen-bonding motifs.
- Antimicrobial Activity : Derivatives like 5 (6-bromo-4-(4-methyl-benzyl)-2-phenyl-) exhibit antimicrobial properties, with substituents influencing bacterial membrane interactions . Alkyl groups may enhance penetration but reduce target specificity.
- BET Inhibition: I-BET151 (imidazo[4,5-c]quinoline) binds BRD4 via its tricyclic core and hydrophobic interactions . The target compound’s simpler structure lacks the extended aromatic system required for high-affinity BET binding.
SAR Insights :
- Position 4 : Bulky substituents (ethyl/methyl) may improve metabolic stability but reduce solubility.
- Position 2 : Aromatic or heteroaromatic groups (e.g., in ) enhance target engagement via π-stacking or hydrogen bonding.
- Position 7 : Piperazine-linked substituents (e.g., in ) are critical for kinase inhibition but absent in the target compound.
Biological Activity
The compound 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is part of a larger class of imidazo[4,5-c]pyridines that have garnered attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Antimicrobial Activity
Recent studies have demonstrated that imidazo[4,5-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds within this class have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives were more effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while exhibiting limited effectiveness against Gram-negative strains such as Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives ranged from 2 to 32 µg/mL against Gram-positive bacteria, with the most potent compounds achieving MICs as low as 0.25 µg/mL .
Anticancer Activity
Imidazo[4,5-c]pyridine derivatives have also been explored for their potential in cancer treatment:
- PARP Inhibition : Some derivatives have demonstrated moderate to good inhibitory activity against poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. One notable compound showed an IC50 value of 8.6 nM, indicating strong potential for enhancing the efficacy of existing chemotherapeutic agents .
- Combination Therapy : Research has shown that combining these compounds with standard chemotherapy drugs can significantly increase their potency against various cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives are also noteworthy:
- Mechanism of Action : Certain compounds have been found to inhibit inflammatory responses in human retinal pigment epithelial cells by modulating key transcription factors involved in oxidative stress regulation .
- Potential Applications : This suggests potential therapeutic applications in conditions characterized by inflammation, such as retinal diseases and obesity-related complications .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies :
- Anticancer Efficacy :
- Inflammation Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
